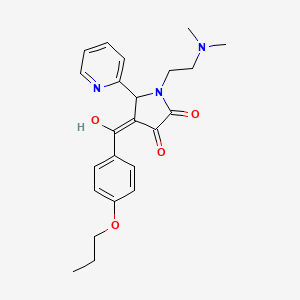![molecular formula C21H27N7O3 B2715602 [4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone CAS No. 898453-78-6](/img/structure/B2715602.png)
[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone” is a chemical compound with the molecular formula C21H27N7O3 and a molecular weight of 425.493. It has been used in research for its potential anti-tubercular activity .
Synthesis Analysis
The compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed and synthesized for their anti-tubercular activity . The exact synthesis process of this specific compound is not detailed in the available resources.Scientific Research Applications
Antimicrobial and Enzyme Inhibitory Activities
Research has demonstrated that derivatives of pyridazinone, structurally related to the queried compound, show significant activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. These compounds also exhibit antimicrobial activities, particularly against fungal infections, though their antibacterial effects are less pronounced (Ozçelik, Gokçe, Orhan, Kaynak, & Şahin, 2010).
Herbicide Mechanisms
In the context of agricultural sciences, pyridazinone derivatives have been studied for their action as herbicides. They inhibit photosynthesis and the Hill reaction in plants, contributing to their phytotoxic effects. This inhibition is crucial for understanding their potential environmental impacts and for developing new, more effective herbicides (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Antinociceptive Properties
Compounds with a pyridazinone core have been synthesized and evaluated for their antinociceptive activities, showing promise as analgesic agents. This research suggests that modifying the pyridazinone structure could yield new pain-relief medications with specific efficacy and safety profiles (Gokçe, Doğruer, & Şahin, 2001).
Tubulin Polymerization Inhibition
Some derivatives of the phenylpiperazine class, structurally related to the queried compound, have shown to be potent inhibitors of tubulin polymerization. These compounds are promising candidates for anticancer drug development, as they effectively inhibit tumor cell growth and induce cell cycle arrest, acting at the colchicine binding site on β-tubulin (Prinz et al., 2017).
Analgesic and Anti-inflammatory Activity
Ethyl (6-Substituted-3(2H)-pyridazinone-2-yl)acetate derivatives carrying the arylpiperazinyl structure have shown significant in vivo analgesic and anti-inflammatory activities. These compounds present a promising route for developing new medications that manage pain and inflammation without the gastrointestinal side effects associated with traditional NSAIDs (Duendar, Goekce, Kuepeli, & Şahin, 2007).
properties
IUPAC Name |
[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O3/c1-2-24-8-10-25(11-9-24)19-6-7-20(23-22-19)26-12-14-27(15-13-26)21(29)17-4-3-5-18(16-17)28(30)31/h3-7,16H,2,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTXGBXMOFHMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2715519.png)
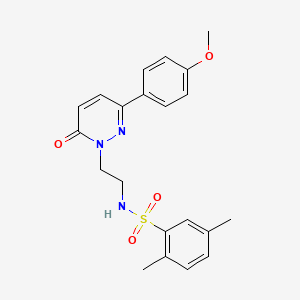
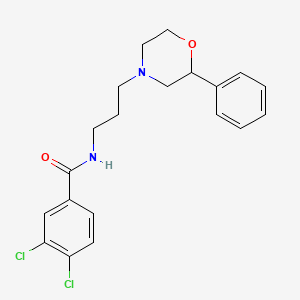
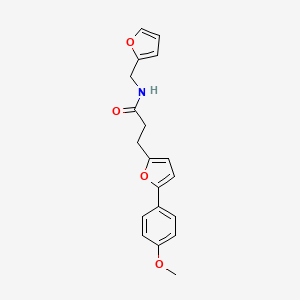
![N-(3-chloro-4-fluorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2715523.png)
![6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B2715527.png)
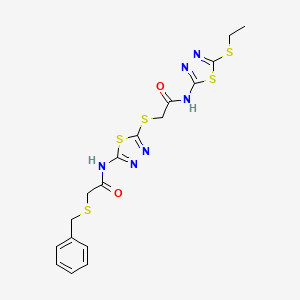
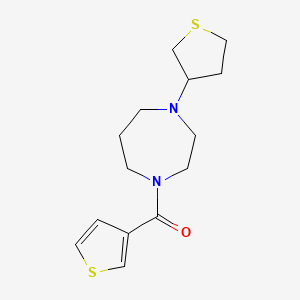
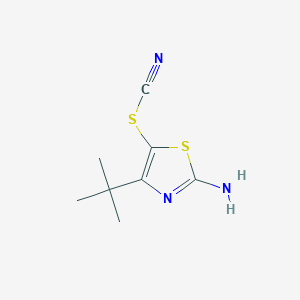
![N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2715535.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2715537.png)
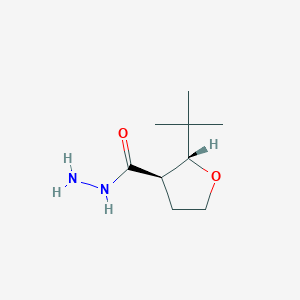
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2715540.png)
